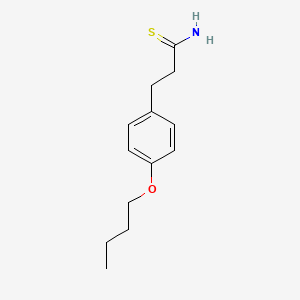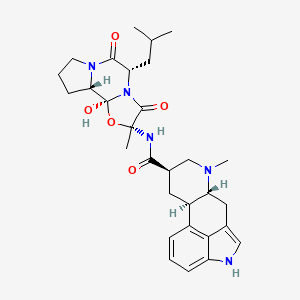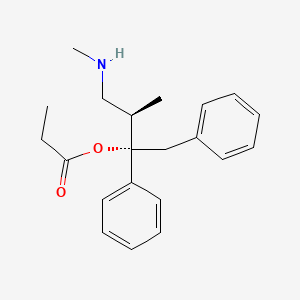![molecular formula C18H16N4O5 B1226970 3-[(4-methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide](/img/structure/B1226970.png)
3-[(4-methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide is a member of benzoic acids.
Scientific Research Applications
Gastrokinetic Activity
3-[(4-Methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide and its derivatives have been explored for gastrokinetic activity. These compounds, including benzamide derivatives, have shown potent in vivo gastric emptying activity. This is evidenced by their effects on the gastric emptying of phenol red semisolid meal in rats, with some compounds demonstrating similar potency to known gastrokinetic agents and being free from dopamine D2 receptor antagonistic activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antitumor Agents
Benzothiazole derivatives, structurally related to 3-[(4-Methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide, have been synthesized and evaluated for their antitumor properties. These compounds have shown selective cytotoxicity against tumorigenic cell lines and significant inhibitory effects on tumor growth (Yoshida et al., 2005).
Modulation of Metabotropic Glutamate Receptors
The compound's structural analogues have been examined for their role in modulating metabotropic glutamate receptors, particularly the mGluR5 subtype in rat cortical astrocytes. These studies have identified certain structure-activity relationships important for enhancing the potency and efficacy of these modulators (de Paulis et al., 2006).
Molecular Structural Analysis
The molecular structure of related benzamide compounds has been analyzed using X-ray diffraction and theoretical methods like density functional theory (DFT). These analyses help understand the electronic and geometric properties of these molecules, which are crucial for their biological activities (Demir et al., 2015).
Potential Treatment for Type 2 Diabetes
Derivatives of this compound have been identified as potent glucokinase activators, showing promise for the treatment of type 2 diabetes. These compounds have demonstrated significant blood glucose lowering effects in both in vitro and in vivo studies without evidence of hypoglycemia risk (Park et al., 2014).
Corrosion Inhibition
Benzamide derivatives, including those structurally similar to 3-[(4-Methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide, have been studied for their effectiveness as corrosion inhibitors. They demonstrate significant protection against mild steel acidic corrosion, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (Mishra et al., 2018).
properties
Molecular Formula |
C18H16N4O5 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-N-(4-nitropyrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16N4O5/c1-26-16-5-7-17(8-6-16)27-12-13-3-2-4-14(9-13)18(23)20-21-11-15(10-19-21)22(24)25/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
KZASASKOUULWBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)




![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)